molecular formula C30H32N4O B1617615 Cinprazole CAS No. 51493-19-7

Cinprazole

Cat. No.: B1617615
CAS No.: 51493-19-7
M. Wt: 464.6 g/mol
InChI Key: VIAYOUBFHWUVLW-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry Research Paradigms

Cinprazole (CAS# 51493-19-7) emerged from medicinal chemistry research as an investigational benzimidazole (B57391) derivative. medkoo.comncats.io Its primary reported activities include gastric antisecretory and antiulcer effects, which are believed to stem from a peripheral anti-acetylcholine action. ncats.io This mechanism of action places this compound within the broader context of drug discovery efforts aimed at modulating physiological processes related to digestion and gastric acid secretion. The development of such compounds seeks to address conditions like peptic ulcer disease and gastroesophageal reflux, highlighting a focus on pharmacological interventions that can alleviate symptoms and promote healing in the digestive tract. medkoo.comncats.io

Significance of this compound as a Chemical Probe and Research Tool

While the available literature primarily discusses this compound in the context of its therapeutic potential for gastrointestinal disorders, its specific pharmacological actions inherently lend it utility as a chemical probe. A chemical probe is generally understood as a small molecule tool used to perturb biological systems, enabling researchers to investigate and validate protein targets or understand disease mechanisms. onderzoeksfaciliteiten.nlrsc.orgrsc.orgchemicalprobes.org this compound's documented peripheral anti-acetylcholine action means it selectively interferes with acetylcholine-mediated processes outside the central nervous system. ncats.io This selective modulation allows for the investigation of cholinergic pathways involved in gastric secretion and ulcer formation, without affecting central nervous system or respiratory functions, as observed in animal studies. ncats.io Thus, despite not being explicitly labeled as a "chemical probe" in all contexts, its defined mechanism of action and investigational nature provide a basis for its use as a tool to explore specific biological pathways.

Classification of this compound within Relevant Chemical Structural Classes (e.g., Cinnamyl Piperazine (B1678402) Analogs)

This compound is chemically classified as a benzimidazole derivative. ncats.io A key feature of its molecular architecture is the presence of a cinnamyl piperazine motif, making it a cinnamyl piperazine analog. researchgate.net The IUPAC name, 3-(2-((4-Cinnamyl-1-piperazinyl)methyl)benzimidazol-1-yl)propiophenone, explicitly highlights this structural component. medkoo.comncats.iowho.int The cinnamyl piperazine scaffold is recognized in medicinal chemistry as a versatile structural element found in various compounds targeting diverse biological pathways. researchgate.net This classification underscores this compound's place within a family of compounds that have been extensively investigated for a wide range of pharmacological applications.

Key Chemical Properties of this compound

The following table summarizes some of the essential chemical properties of this compound:

PropertyValueSource
CAS Number51493-19-7 medkoo.comchemexper.com
PubChem CID68685 nih.gov
Molecular FormulaC₃₀H₃₂N₄O ncats.iochemexper.comnih.govebi.ac.uk
Molecular Weight464.60 - 464.61 ncats.iochemexper.comnih.govebi.ac.uk
AppearanceSolid powder medkoo.com
Optical ActivityNone ncats.ionih.gov
E/Z Centers1 ncats.io
Charge0 ncats.ionih.gov
cLogP (calculated)4.346 chemexper.com
Polar Surface Area41.37 Ų chemexper.comebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

51493-19-7

Molecular Formula

C30H32N4O

Molecular Weight

464.6 g/mol

IUPAC Name

1-phenyl-3-[2-[[4-(3-phenylprop-2-enyl)piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one

InChI

InChI=1S/C30H32N4O/c35-29(26-13-5-2-6-14-26)17-19-34-28-16-8-7-15-27(28)31-30(34)24-33-22-20-32(21-23-33)18-9-12-25-10-3-1-4-11-25/h1-16H,17-24H2

InChI Key

VIAYOUBFHWUVLW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5

Other CAS No.

51493-19-7

Origin of Product

United States

Advanced Synthetic Methodologies and Structural Derivatization of Cinprazole

Established Organic Synthesis Routes for Omeprazole

The synthesis of Omeprazole, chemically named 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, involves the coupling of two key heterocyclic moieties: a benzimidazole (B57391) and a pyridine (B92270) ring, followed by a crucial oxidation step.

The classical and most established synthesis route involves a multi-step process:

Formation of the Thioether Intermediate: The synthesis begins with the coupling of 5-methoxy-2-mercaptobenzimidazole (B30804) with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol (B145695) or isopropanol. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of the benzimidazole displaces the chloride from the pyridine derivative, forming the sulfide (B99878) intermediate, often referred to as pyrmetazole. scispace.com

Oxidation to the Sulfoxide (B87167): The critical step in the synthesis is the oxidation of the sulfide intermediate to the corresponding sulfoxide (Omeprazole). scispace.com This transformation is challenging due to the potential for over-oxidation to the sulfone byproduct. scispace.com A variety of oxidizing agents have been employed, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common. scispace.comnih.gov The reaction is carefully controlled at low temperatures, often between -20°C and -30°C, to minimize the formation of the sulfone impurity. Other reagents like peracetic acid have also been utilized. google.com

A generalized reaction scheme is presented below:

5-methoxy-2-mercaptobenzimidazole + 2-chloromethyl-3,5-dimethyl-4-methoxypyridine → Sulfide Intermediate (Pyrmetazole)

Sulfide Intermediate + Oxidizing Agent (e.g., m-CPBA) → Omeprazole

The biological activity of Omeprazole is intrinsically linked to its stereochemistry. The sulfur atom in the sulfoxide group is a stereocenter, meaning Omeprazole exists as a pair of enantiomers: (S)-Omeprazole and (R)-Omeprazole. whiterose.ac.uk

Racemic Mixture: The standard oxidation process, for instance using m-CPBA, is not stereoselective and produces a 50:50 mixture of the (S) and (R) enantiomers. tru.ca This mixture is known as racemic Omeprazole.

Asymmetric Synthesis: Significant research has been dedicated to the development of stereoselective synthesis methods to produce a single enantiomer, specifically the (S)-enantiomer, known as Esomeprazole. whiterose.ac.uk This enantiomer has been shown to have a more favorable pharmacokinetic profile. Asymmetric oxidation of the sulfide precursor is the most common approach. This is often achieved using a metal-based catalyst system, such as a titanium complex with a chiral ligand like diethyl tartrate (DET). whiterose.ac.uk This catalytic system creates a chiral environment that favors the formation of one enantiomer over the other, leading to high enantiomeric excess (ee). whiterose.ac.uk

The three-dimensional arrangement of atoms is crucial for a drug's interaction with its biological target. nih.gov Even though enantiomers have identical chemical connectivity, their spatial arrangements are mirror images, leading to potentially different pharmacological behaviors. nih.govresearchgate.net

Development of Novel Synthetic Approaches and Catalyst Systems

The drive for more efficient, cost-effective, and environmentally friendly synthetic routes has led to the exploration of novel methodologies.

Catalyst Development: Research has focused on refining asymmetric oxidation catalysts. Transition-metal catalysis, particularly using titanium and vanadium complexes with various chiral ligands, has been a fruitful area. whiterose.ac.uk The goal is to achieve higher yields and enantioselectivity under milder reaction conditions.

Alternative Reagents: Some novel approaches have explored different coupling strategies. For instance, using a Grignard reagent of the pyridine moiety to couple with an ester derivative of the thiobenzimidazole has been investigated as an alternative to the standard chloromethyl pyridine starting material. scispace.com

Design Principles for Omeprazole Analogues and Derivatives

The design of Omeprazole analogues aims to improve upon the parent molecule's efficacy, stability, and selectivity. plos.org

SAR studies investigate how specific structural features of a molecule relate to its biological activity. wikipedia.orgdrugdesign.org For Omeprazole and its analogues, SAR studies have provided key insights:

Mechanism of Action: Omeprazole is a prodrug that rearranges in the acidic environment of gastric parietal cells to form a reactive sulfenamide (B3320178). unicamp.br This species then covalently binds to cysteine residues on the H+/K+-ATPase enzyme. nih.gov SAR studies have shown that analogues incapable of forming this sulfenamide lack inhibitory activity. nih.gov

Data from Analogue Studies: A study involving Omeprazole and eight of its analogues demonstrated a quantitative structure-activity relationship where inhibition of H. pylori urease could be expressed as a function of the pKa of the pyridine and benzimidazole moieties, lipophilicity, and the rate of sulfenamide formation. nih.gov

Modern drug design increasingly relies on computational methods to predict the properties and activities of novel molecules before their synthesis. unicamp.brnih.gov

Molecular Docking: This technique simulates the interaction between a ligand (the drug molecule) and its protein target (H+/K+-ATPase). plos.org By predicting the binding affinity and orientation, researchers can prioritize which analogues are most likely to be potent inhibitors. For instance, docking studies on newly designed Omeprazole analogues showed that some compounds had higher predicted binding affinities than Omeprazole itself. nih.gov

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are used to calculate the electronic properties, stability, and reactivity of molecules. plos.org In one study, DFT was used to analyze 22 novel Omeprazole analogues, finding that substituting groups like –OCF3 and –NHCOCH3 could enhance molecular stability, while groups like –OCH3 and –NH2 could increase reactivity. plos.org

Table 2: Computationally Designed Omeprazole Analogues and Predicted Binding Energies

Compound Modification Focus Predicted Binding Energy (kcal/mol) Reference
Omeprazole (Reference) - -7.1 nih.gov
OMP3 Structural Alteration on Benzimidazole/Pyridine Rings -7.3 nih.gov
OMP19 Structural Alteration on Benzimidazole/Pyridine Rings -8.3 nih.gov

Mechanistic Elucidation of Cinprazole at the Molecular and Subcellular Levels

Identification and Characterization of Primary Molecular Targets

The identification of primary molecular targets is a fundamental step in understanding a compound's mechanism of action. This typically involves a range of biochemical and biophysical assays designed to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts.

For compounds hypothesized to interact with receptors, comprehensive receptor binding affinity and selectivity profiling are crucial. This involves determining the dissociation constant (Ki) or inhibition constant (IC50) of the compound for various receptors. Ki values quantify the affinity of a ligand for a receptor, with lower values indicating higher affinity google.com. Selectivity profiling assesses a compound's preference for a particular target over a panel of other related or unrelated receptors, often expressed as a selectivity index (SI) google.com. Techniques such as radioligand binding assays are commonly employed, where the compound's ability to displace a known radiolabeled ligand from its receptor is measured . Kinetic selectivity, which considers the rates of association (kon) and dissociation (koff) in addition to equilibrium affinity, is also increasingly recognized for its importance in drug design and understanding physiological relevance google.comwho.int.

If a compound is suspected to be an enzyme modulator, enzyme kinetic and inhibition studies are performed to characterize its interaction with the enzyme. These studies aim to determine how the compound affects the enzyme's catalytic efficiency (Vmax) and substrate affinity (Km) ebi.ac.uk. Inhibitors can be classified as reversible or irreversible, and reversible inhibitors can be further categorized as competitive, non-competitive, or uncompetitive, based on their effects on Km and Vmax ebi.ac.ukantibodysociety.org. Key parameters like the inhibition constant (Ki) are derived from these studies, indicating the inhibitor's potency who.int. Tight-binding inhibitors, characterized by high affinity (nanomolar to picomolar Ki values) and slow binding/dissociation kinetics, are of particular interest in drug development due to their potent and selective modulation of enzyme activity who.int.

To understand the precise nature of a compound's interaction with its molecular target, protein-ligand interaction mapping is conducted. This involves identifying the specific amino acid residues within the protein that are involved in binding the ligand and characterizing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) nih.govresearchgate.net. Techniques such as molecular docking and computational simulations are widely used to predict binding modes and affinities google.comsemanticscholar.org. Experimental methods, including radiolabeling techniques, can be employed to covalently label or identify binding sites on target proteins, providing direct evidence of interaction. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution insights into the protein-ligand complex semanticscholar.org.

Investigation of Intracellular Signaling Pathways Modulated by Cinprazole

The modulation of intracellular signaling pathways by a compound reveals its downstream effects and how it influences cellular processes. This involves examining the cascade of molecular events triggered or altered by the compound's interaction with its primary targets.

Once a compound interacts with its primary molecular target, it can initiate a cascade of events leading to the modulation of various downstream effectors. These effectors are typically proteins that execute the cellular response to the initial signal. Common pathways that are frequently modulated include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, and the Janus Kinase (JAK)-Signal Transizer and Activator of Transcription (STAT) pathway. Modulation can involve changes in protein phosphorylation, gene expression, protein-protein interactions, or cellular localization, ultimately influencing cellular functions such as proliferation, differentiation, migration, and apoptosis.

Many intracellular signaling pathways rely on second messenger systems to amplify and relay signals from membrane receptors to intracellular targets. These small molecules rapidly diffuse through the cell and can activate or inhibit various downstream proteins. Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). Perturbation of these systems by a compound can lead to significant changes in cellular physiology. For example, compounds affecting G protein-coupled receptors (GPCRs) can alter cAMP levels, while those influencing phospholipase C can impact IP3 and DAG production, subsequently affecting intracellular calcium concentrations. The dynamic and localized changes in second messenger concentrations play a critical role in shaping cellular responses.

Data Tables

Due to the lack of specific, published mechanistic data for the chemical compound this compound (PubChem CID: 68685) in the reviewed literature, no data tables detailing its receptor binding affinities, enzyme kinetic parameters, or specific protein-ligand interaction measurements can be generated.

Cellular Responses and Phenotypic Alterations Induced by this compound

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, also known as transcriptomics, involves the study of the complete set of RNA transcripts produced by the genome of an organism under specific conditions bio-rad.combio-rad.com. This technique provides a comprehensive view of which genes are active or inactive in cells or tissues in response to a particular stimulus, such as exposure to a chemical compound bio-rad.comnanostring.com. Methods for gene expression profiling include Northern blotting, DNA microarrays, and Real-Time PCR (qPCR) bio-rad.com. More recently, RNA sequencing (RNA-Seq) has become a prominent method, offering high-throughput and quantitative analysis of transcriptomes cancer-pku.cn. The analysis of gene expression profiling signatures can reveal sets of genes characteristic of a particular disease, cell type, or biological perturbation, holding significant diagnostic, predictive, and prognostic value in translational and precision medicine research nanostring.com. While these methods are widely used to understand drug mechanisms and cellular responses, specific transcriptomic data detailing the effects of this compound were not identified in the conducted research.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

Proteomics involves the large-scale study of proteins, particularly their structures and functions, and how they are expressed in a cell or organism uab.eduthermofisher.com. Protein expression analysis aims to quantify the levels of specific proteins within a cell or tissue. Techniques such as Western blotting and 2-D Gel Electrophoresis are commonly used for this purpose bio-rad.com. Western blotting allows for the quantification of relative expression levels of specific proteins, while 2-D gel electrophoresis enables protein expression profiling at a whole-proteome level bio-rad.com.

Post-translational modifications (PTMs) are covalent changes to proteins that occur after protein biosynthesis, significantly expanding the functional diversity of the proteome thermofisher.comwikipedia.orgabcam.com. PTMs can involve the addition of functional groups (e.g., phosphorylation, glycosylation, acetylation, methylation, lipidation) or proteins (e.g., ubiquitination), proteolytic cleavage, or degradation of entire proteins thermofisher.comwikipedia.orgabcam.com. These modifications are crucial for regulating protein activity, localization, stability, and interactions with other cellular molecules thermofisher.comabcam.com. Techniques for analyzing PTMs include immunoassays, which detect modifications using specific antibodies, and mass spectrometry, which identifies proteins and their modifications based on their mass bio-rad.comthermofisher.com. Despite the importance of proteomics and PTM analysis in understanding drug action, specific data on this compound's impact on protein expression or its induction of post-translational modifications were not found in the reviewed literature.

Cellular Viability and Proliferation Studies (within a research context)

Cellular viability and proliferation studies are fundamental in biological and pharmacological research to assess the health, growth, and response of cells to various external factors, including chemical compounds researchgate.netmdpi.com. Cellular viability refers to the number of living, healthy cells in a population, while proliferation measures the rate at which cells divide and increase in number researchgate.netthermofisher.com. These assays are crucial for drug screening and evaluating the cytotoxic or growth-modulating effects of compounds researchgate.netmdpi.com.

Common methods for assessing cellular viability and proliferation include:

Metabolic activity assays : These assays measure the metabolic activity of viable cells, often through the reduction of indicator dyes like resazurin (B115843) (used in assays like alamarBlue or PrestoBlue) or tetrazolium salts (e.g., MTT, XTT) thermofisher.comnih.govpromega.com. The signal produced is proportional to the number of live cells thermofisher.com.

ATP content assays : These assays quantify adenosine triphosphate (ATP), which is present only in viable cells, using luminescent reactions promega.com.

DNA synthesis assays : These methods measure the incorporation of nucleoside analogs (e.g., BrdU, EdU) into newly synthesized DNA during the S-phase of the cell cycle, indicating active proliferation thermofisher.comnih.gov.

Cell counting and dye exclusion assays : Direct cell counting or using dyes like trypan blue, which are excluded by live cells but taken up by dead cells, can determine viability researchgate.net.

Generational analysis by dye dilution : Fluorescent dyes that are permanently labeled to cells are diluted with each cell division, allowing the tracing of cell generations by flow cytometry thermofisher.com.

These studies are vital for understanding how a compound affects cell survival and growth kinetics mdpi.comcrownbio.commdpi.com. However, specific research findings detailing the effects of this compound on cellular viability or proliferation in a research context were not identified in the provided search results.

Subcellular Localization and Trafficking Investigations

Subcellular localization studies aim to determine where a protein or a chemical compound resides within the various compartments of a cell nih.govnih.govbiorxiv.orgmdpi.com. The localization of a molecule is often directly linked to its function and interactions with other cellular components nih.govmdpi.com. Techniques for investigating subcellular localization include immunolabeling, tagging with fluorescent proteins (e.g., GFP), and advanced microscopy techniques like confocal laser scanning microscopy (CLSM) nih.govresearchgate.net. Computational methods are also being developed to predict protein subcellular localization based on sequences and other features nih.govbiorxiv.orgmdpi.com.

Cellular trafficking refers to the tightly regulated biological processes involved in the movement and exchange of signals and metabolites between different cellular compartments nih.gov. This includes membrane trafficking (transport of membrane-bound vesicles), autophagy, and transport along the cytoskeleton nih.gov. Cell trafficking is crucial for cell survival, homeostasis, communication, and facilitating interactions both within the cell and with its external environment nih.gov. Disorders in cell trafficking can lead to a variety of complex clinical and pathophysiological conditions nih.gov. While these investigations are critical for elucidating the mechanistic actions of compounds, specific studies on the subcellular localization or trafficking of this compound were not found in the available information.

Pharmacological Evaluation of Cinprazole in Preclinical Research Models

In Vitro Pharmacological Activity Assessments

In vitro studies are fundamental for characterizing the initial pharmacological profile of a compound, offering controlled environments to investigate specific cellular and molecular interactions. These assessments provide insights into a drug's potency, selectivity, and mechanism of action before moving to more complex biological systems [Pharmaron, 12].

Functional assays in isolated cell systems are crucial for understanding a compound's direct effects at the cellular level. These assays often involve exposing specific cell types to the compound and measuring a biological response. For compounds like Cinprazole, which is associated with gastrointestinal and immunoinflammatory conditions, such assays could involve cell lines relevant to these systems. For example, studies might utilize cell lines to assess various cellular activities or the binding affinity of a compound to specific receptors [Pharmaron, 12]. Receptor binding assays, often employing radiolabeled ligands, are used to characterize drug targets and determine binding parameters like the equilibrium dissociation constant (Kd) or inhibition constant (Ki) [Receptor Binding Assays - Multiwell Plates - Merck, 10], [How to Interpret Dose-Response Curves - Sigma-Aldrich, 10]. While this compound is mentioned in patents in contexts such as immunoinflammatory disorders and central nervous system activity, specific quantitative data from functional assays, such as IC50 or Ki values for this compound, were not extensively detailed in the publicly available search results [STANDARD PATENT (11) Application No. AU 2006311577 B2, 1], [Use of combinations comprising a corticosteroid ..., 6].

Organ- and tissue-level pharmacological characterization involves the use of isolated organ preparations, often within organ bath systems, to study the effects of compounds on intact tissues while maintaining their physiological environment [Automatic Isolated Organ Bath - Orchid Scientific, 27], [Organ Bath Systems - ADInstruments, 24]. This approach allows researchers to measure mechanical properties such as contraction or relaxation in response to drug administration or electrical stimulation [Organ Bath Systems - ADInstruments, 24]. Tissues commonly studied include smooth muscle preparations from the gastrointestinal tract (e.g., colon, ileum), vascular tissue (e.g., aortic rings), or cardiac muscle [Organ Bath Systems - ADInstruments, 24], [Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin (B142131) and vincristine, 34]. For a compound like this compound, which is used for gastric and duodenal ulcers, such studies would be pertinent to assess its direct effects on gastrointestinal motility or acid secretion mechanisms in isolated gastric or intestinal tissues. However, specific experimental data for this compound in organ bath studies were not found in the provided search results.

This compound is recognized as an antihistamine [STANDARD PATENT (11) Application No. AU 2006311577 B2, 1]. In vitro models for assessing antihistaminic activity typically involve evaluating a compound's ability to block histamine (B1213489) receptors or inhibit histamine-mediated responses. These can include receptor binding assays to determine affinity for histamine H1 receptors, or functional assays in cell lines that express these receptors [Antihistamines - StatPearls - NCBI Bookshelf, 38 in previous turn], [ANTIHISTAMINIC ACTIVITY MODELS - ResearchGate, 33]. For instance, competitive binding assays using radiolabeled histamine or known antihistamines can quantify a compound's binding affinity (Ki) to histamine receptors [Receptor Binding Assays - Multiwell Plates - Merck, 10], [In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove - University of Mississippi, 19]. While this compound is identified as an antihistamine, specific quantitative in vitro data demonstrating its antihistaminic activity (e.g., Ki values for histamine receptors) were not detailed in the available search results. An illustrative example of data from such studies might look like this:

Assay TypeTarget/Cell SystemMeasured ParameterTypical Range (IC50/Ki)
Receptor Binding AssayHistamine H1 ReceptorKi (nM)1 - 100
Functional AssayHistamine-induced contraction (e.g., guinea pig ileum)IC50 (µM)0.1 - 10

The modulation of cytokine production is a key aspect of evaluating compounds for immunoinflammatory applications. In vitro cell culture models are widely used for this purpose, often involving immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, microglial cells) stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to induce cytokine release [Evaluation of Inflammation by Cytokine Production Following Combined Exposure to Ultraviolet and Radiofrequency Radiation of Mobile Phones on 3D Reconstructed Human Skin In Vitro, 42 in previous turn], [DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation, 31 in previous turn], [The Cytokine Release Syndrome and/or the Proinflammatory Cytokines as Underlying Mechanisms of Downregulation of Drug Metabolism, 2]. Researchers then measure the levels of various pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant using techniques such as ELISA or multiplex assays [The Cytokine Release Syndrome and/or the Proinflammatory Cytokines as Underlying Mechanisms of Downregulation of Drug Metabolism, 2], [Human Dental Pulp Stem Cells Modulate Cytokine Production in vitro by Peripheral Blood Mononuclear Cells From Coronavirus Disease 2019 Patients, 42 in previous turn]. This compound is mentioned in patents in the context of inhibiting cytokine production and treating immunoinflammatory disorders [STANDARD PATENT (11) Application No. AU 2006311577 B2, 1], [Use of combinations comprising a corticosteroid ..., 11]. However, specific experimental data detailing this compound's effects on cytokine production in cell cultures were not found in the provided search results. An example of data that would typically be collected for cytokine modulation studies is shown below:

Cell Type/StimulusCytokineControl (pg/mL)Compound X (pg/mL)% Inhibition/Modulation
LPS-stimulated MacrophagesTNF-α150050066.7% Inhibition
LPS-stimulated MacrophagesIL-6120040066.7% Inhibition
Unstimulated PBMCsIL-1050150200% Increase

In Vivo Pharmacological Characterization in Non-Human Biological Systems

In vivo pharmacological characterization in non-human biological systems is essential to evaluate the efficacy and pharmacodynamic properties of a drug candidate within a living organism [The Importance of Animal Models in Biomedical Research: Current Insights and Applications, 9]. These studies use various animal models that mimic human diseases or conditions to assess a compound's therapeutic potential [The Importance of Animal Models in Biomedical Research: Current Insights and Applications, 9].

Preclinical disease models are developed and validated to reflect key aspects of human pathologies, allowing for the assessment of drug efficacy. This compound has been associated with several therapeutic areas, including immunoinflammatory disorders, central nervous system (CNS) activity, gastrointestinal conditions, and antiviral responses, primarily through patent literature [STANDARD PATENT (11) Application No. AU 2006311577 B2, 1], [Multi-targeted pharmacological properties of cinnamyl piperazine (B1678402) derivatives: a comprehensive review, 8].

Immunoinflammatory Disorders : Animal models for immunoinflammatory disorders include those for inflammatory bowel disease (IBD) [Animal Models for Functional Gastrointestinal Disorders - PMC - PubMed Central, 23 in previous turn] and various models of inflammation induced by chemical agents or genetic modifications [In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs, 4 in previous turn]. While this compound is mentioned in patents for treating immunoinflammatory disorders, specific efficacy data in these animal models for this compound were not found in the provided search results [STANDARD PATENT (11) Application No. AU 2006311577 B2, 1].

Central Nervous System (CNS) Activity : Preclinical models for CNS activity range from behavioral tests to neuroimaging studies in rodents [Screening Models for CNS Stimulant Drugs: A Review, 2], [CNS Indications - Genervon, 17], [CNS Disease Models and Safety Pharmacology Testing - WuXi Biology, 18]. These models can assess effects on locomotor activity, cognitive function, and various neurological disorders [Screening Models for CNS Stimulant Drugs: A Review, 2], [CNS Indications - Genervon, 17]. This compound is listed in a patent in the context of compounds with activity related to neurons of the central nervous system [STANDARD PATENT (11) Application No. AU 2006311577 B2, 1]. However, specific results from CNS animal models for this compound were not detailed in the available search results.

Gastrointestinal Conditions : As a marketed drug for gastric and duodenal ulcers [Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review, 8], this compound's preclinical evaluation would involve models of gastrointestinal conditions. Common models for gastric and duodenal ulcers include those induced by acetic acid or cysteamine (B1669678) in rats, which allow for the assessment of ulcer healing and protective effects [A novel gastric ulcer model in rats using filter paper with acetic acid, 5], [(-)-Fenchone Prevents Cysteamine-Induced Duodenal Ulcers and Accelerates Healing Promoting Re-Epithelialization of Gastric Ulcers in Rats via Antioxidant and Immunomodulatory Mechanisms, 20]. While this compound is known to reduce stomach acid production [this compound 20mg Capsule: View Uses, Side Effects, Price and Substitutes, 11], specific preclinical efficacy data for this compound in these animal models were not found in the provided search results.

Antiviral Responses : Preclinical antiviral research utilizes various animal models, such as mouse and ferret models for influenza, or chimeric mouse/human models for hepatitis C virus (HCV), to evaluate the efficacy of antiviral compounds by measuring viral titers, morbidity, and mortality [Preclinical Influenza Models for Efficacy Testing, 27 in previous turn], [Animal Models for HCV Study - Hepatitis C Viruses - NCBI Bookshelf, 22]. This compound is mentioned in patents related to the treatment of viral diseases [STANDARD PATENT (11) Application No. AU 2006311577 B2, 1]. However, specific efficacy data for this compound in antiviral animal models were not detailed in the available search results.

An example of data that would typically be collected in preclinical disease models is shown below:

Disease ModelAnimal SpeciesEfficacy EndpointControl Group OutcomeTreatment Group Outcome (Compound X)
Gastric UlcerRatUlcer Area (mm²)10 ± 23 ± 1 (70% reduction)
Inflammatory Bowel DiseaseMouseDisease Activity Index8 ± 12 ± 0.5 (75% reduction)
CNS ActivityMouseLocomotor Activity (counts/min)100 ± 15250 ± 20 (150% increase)
Viral InfectionMouseViral Load (log10 copies/mL)7.0 ± 0.53.0 ± 0.2 (4 log reduction)

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular indicators that reflect a drug's effect on its target within an organism. reactionbiology.com The identification and quantification of these biomarkers are crucial for understanding a drug's mechanism of action, optimizing dose selection, and providing insights into efficacy. allucent.comreactionbiology.com PD studies can be conducted using various techniques, including flow cytometry, Western blotting, multiplex-ELISA, qPCR, immunohistochemistry, and histology. reactionbiology.com

In the context of this compound, preclinical studies have indicated its potential to inhibit important disease-relevant cytokines, specifically TNF-alpha. googleapis.com This suggests that TNF-alpha could serve as a pharmacodynamic biomarker for this compound's activity.

Table 1: Preclinical Pharmacodynamic Observation for this compound

BiomarkerPreclinical ModelObserved EffectCitation
TNF-alphaAcute in vivo LPS modelSignificantly inhibited release googleapis.com

Systemic Biological Responses in Research Organisms

For this compound, its ability to inhibit TNF-alpha release in an acute in vivo LPS (lipopolysaccharide) model demonstrates a systemic biological response. googleapis.com The LPS model is commonly used to induce an inflammatory response in vivo, allowing for the evaluation of compounds that modulate systemic inflammation. In this model, this compound, as part of a drug combination, was shown to significantly inhibit TNF-alpha release, indicating a systemic anti-inflammatory effect. googleapis.com Furthermore, this compound has been historically recognized as a cinnamyl piperazine analog used for gastric and duodenal ulcers, suggesting a broader systemic impact related to gastrointestinal conditions. researchgate.net

Computational and Theoretical Studies on Cinprazole

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule, such as Cinprazole, when it binds to a larger biological target, typically a protein ijpras.com. This process is crucial for understanding the potential interactions between the ligand and the target, helping to identify possible binding sites and estimate binding affinities ijpras.com. It serves as a foundational tool in structure-based drug design.

Virtual screening (VS) leverages molecular docking and other computational methods to efficiently search vast libraries of chemical compounds for potential drug candidates neovarsity.orgkaist.ac.krcresset-group.com. In the context of this compound, virtual screening could be employed to identify biological targets with which it might interact, or conversely, to find compounds similar to this compound that could bind to a known target frontiersin.orgnih.gov. Modern VS workflows often incorporate advanced algorithms, including machine learning-enhanced docking and absolute binding free energy calculations, to improve accuracy and efficiency when screening ultra-large chemical libraries schrodinger.com. Strategies for virtual screening can involve pre-docking filtering based on shape similarity and post-docking filtering based on interaction similarity to enhance hit rates kaist.ac.kr.

While molecular docking and virtual screening are widely applied in drug discovery and target identification ijpras.comnih.gov, detailed research findings specifically on this compound utilizing these methods for target identification are not extensively documented in the publicly available literature at this time.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that provide dynamic, near-realistic insights into the behavior of a chemical compound within a biological system over time nih.govmdpi.com. Unlike static docking poses, MD simulations capture the flexibility and movement of both the ligand and the target, offering a more comprehensive understanding of their interactions and conformational changes mdpi.com.

For a compound like this compound, MD simulations could be used for:

Conformational Analysis: Investigating the various stable and transient three-dimensional shapes (conformations) that this compound can adopt in different environments, such as in solution or when bound to a protein researchgate.netnih.govmdpi.com. This analysis helps in understanding the molecule's intrinsic flexibility and how its conformation might change upon binding.

Ligand-Target Interactions: Providing detailed insights into the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that occur between this compound and its potential biological targets mdpi.com. MD simulations can reveal the stability of these interactions over time, the residues involved, and the dynamic nature of the binding process youtube.comresearchgate.net. They can also help identify key structural and energy dynamic features that govern these interactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that establishes mathematical relationships between the structural and physicochemical properties of chemical compounds and their biological activities or other properties neovarsity.orgresearchgate.net. The fundamental principle behind QSAR is that variations in a compound's chemical structure influence its biological activity neovarsity.org.

For this compound, QSAR modeling could involve:

Descriptor Calculation: Quantifying various molecular features of this compound, such as its molecular weight, logP, hydrogen bond donors/acceptors, and topological indices. These descriptors serve as input variables for the QSAR models neovarsity.org.

Model Building: Developing statistical or machine learning models that correlate these descriptors with observed biological activities or properties of a set of related compounds. If this compound were part of such a dataset, the model could predict its activity based on its structure neovarsity.orgscielo.br.

Predictive Analytics: Using the validated QSAR models to predict the activity or properties of novel compounds or to guide the modification of this compound's structure to enhance desired characteristics neovarsity.org.

Validation is a critical step in QSAR modeling to ensure the reliability and predictive accuracy of the models, often involving parameters like Q² for internal validation and predictive R² for external validation nih.gov. While QSAR is a cornerstone of modern drug discovery and chemical risk assessment researchgate.net, specific QSAR models or predictive analytics studies focused on this compound are not detailed in the provided search results.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods used to study the electronic structure and properties of molecules from first principles, without relying on experimental data unitn.itaps.orgmdpi.com. These methods provide fundamental insights into a compound's electronic behavior, which dictates its reactivity, stability, and spectroscopic characteristics.

For this compound, such calculations could determine:

Electronic Structure: Characterizing the distribution of electrons within the molecule, including molecular orbitals (e.g., HOMO-LUMO gap), charge density, and electrostatic potential unitn.itaps.org. This information is crucial for understanding how this compound might participate in chemical reactions or interact with other molecules.

Geometric Optimization: Predicting the most stable three-dimensional arrangement of atoms in this compound unitn.it.

Spectroscopic Properties: Calculating properties relevant to various spectroscopic techniques (e.g., UV-Vis, IR, NMR), which can aid in experimental characterization unitn.itaps.org.

Reactivity: Providing insights into potential reaction sites and mechanisms based on electronic properties unitn.it.

DFT is particularly favored for its balance of accuracy and computational efficiency in calculating ground-state properties of molecules and condensed systems unitn.itnih.gov. Ab initio methods, while more computationally intensive, can provide highly accurate energy levels and spectroscopic properties, especially for complex electronic structure problems involving relativistic effects and electron correlation mdpi.comaps.org. However, specific ab initio or DFT calculations on this compound for electronic structure analysis are not detailed in the provided search results.

Bioinformatic and Chemoinformatic Analysis of this compound-Interacting Biological Systems

Bioinformatic and chemoinformatic analyses involve the application of computational and statistical techniques to large datasets of biological and chemical information, respectively ncard.org.aumoneynation.comnih.gov. These fields aim to extract meaningful insights, identify patterns, and understand complex relationships within biological and chemical systems.

For this compound, these analyses could encompass:

Chemoinformatic Analysis:

Chemical Space Exploration: Characterizing this compound's position within the vast chemical space based on its physicochemical properties, molecular fingerprints, and scaffold content nih.govmdpi.com. This helps in understanding its novelty and diversity compared to known compounds.

Activity Landscape Modeling: If data on this compound's activity against various targets were available, chemoinformatic tools could map its structure-activity relationships, identifying "activity cliffs" (small structural changes leading to large activity differences) or "scaffold hops" (structurally different compounds with similar activity) mdpi.com.

Bioinformatic Analysis:

Biological Network Analysis: If this compound were known to interact with specific biological components (e.g., genes, proteins, metabolites), bioinformatic tools could be used to map these interactions within biological networks (e.g., protein-protein interaction networks, metabolic networks) nih.govcd-genomics.com. This could help in understanding its potential impact on biological pathways and systems.

Target System Characterization: Analyzing the biological systems that this compound potentially interacts with, drawing upon genomic, transcriptomic, and proteomic data to understand the broader biological context of its action moneynation.comnih.gov.

These interdisciplinary approaches are vital for understanding the holistic impact of a compound on biological systems and for guiding further experimental design moneynation.comcd-genomics.com. However, specific bioinformatic and chemoinformatic analyses detailing this compound's interactions with biological systems are not present in the provided search results.

Emerging Research Frontiers and Methodological Advancements for Cinprazole

Application of Advanced Bioanalytical Techniques in Cinprazole Research

Advanced bioanalytical techniques are paramount for the precise quantification and characterization of chemical compounds and their metabolites within complex biological matrices. These methods offer enhanced sensitivity, specificity, and throughput, which are crucial for drug discovery and development. For a compound like this compound, these techniques would be applied across various stages of research to ensure accurate data generation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a method of choice for routine analysis of biological materials due to its high sensitivity and selectivity, enabling the determination of target analytes, including drugs, metabolites, and biomarkers, in biological samples such as plasma, urine, and tissues. biopharminternational.comcuni.cz Innovations in LC-MS/MS include hybrid approaches that combine ligand-binding assays to improve sensitivity and specificity for both small and large molecules. biopharminternational.com Other advancements include the use of Hydrophilic Interaction Chromatography (HILIC) coupled with MS/MS detection for challenging polar compounds, which often coelute with biological interferences. cuni.cz

Sample preparation techniques have also seen significant improvements. Solid-phase extraction (SPE) is a widely used method known for its high efficiency, reproducibility, and cost-effectiveness in drug analysis, separating analytes from complex matrices based on their affinity for a stationary phase. globalresearchonline.net Microfluidics and solid-phase microextraction represent further innovations in sample preparation, enabling more precise and rapid isolation of compounds from biological matrices, thereby reducing interferences and enhancing assay sensitivity. cmbr-journal.com These techniques streamline workflows and are compatible with high-throughput screening. cmbr-journal.com

The application of these advanced bioanalytical techniques to this compound research would involve:

Quantification in Biological Samples: Accurately measuring this compound and its potential metabolites in various biological fluids and tissues to understand its distribution and elimination.

Metabolite Identification and Profiling: Identifying and characterizing the metabolic pathways of this compound, which is crucial for understanding its active forms and potential interactions.

Biomarker Discovery: Utilizing highly sensitive methods to identify and quantify biomarkers that may correlate with this compound's activity or response, aiding in personalized medicine approaches. biopharminternational.comcmbr-journal.com

Development of Novel In Vitro Systems for this compound Efficacy Assessment (e.g., 3D cultures, organ-on-a-chip technologies)

Traditional two-dimensional (2D) cell culture models often fail to fully recapitulate the complex physiological environment of living organs, limiting their predictive power in drug efficacy assessment. researchgate.netresearchgate.net Novel in vitro systems, such as 3D cell cultures and organ-on-a-chip technologies, are emerging as powerful tools to bridge the gap between simplified in vitro models and complex in vivo physiological conditions, offering more physiologically relevant platforms for evaluating compounds like this compound. researchgate.netfrontiersin.orgnih.gov

3D Cell Cultures: These models promote levels of cell differentiation and tissue organization not achievable in conventional 2D systems. researchgate.net They can mimic the 3D tissue architecture and physiological cell behavior of healthy and diseased organs, improving the prediction of drug efficacy. frontiersin.org Examples include spheroids and organoids, which are self-organizing 3D representations of human organs or functionalities derived from primary tissues, embryonic stem cells, or induced pluripotent stem cells. nih.gov For this compound, 3D cultures could provide a more accurate assessment of its cellular penetration, distribution, and efficacy within a tissue-like environment, offering insights into its interactions with cellular components in a more natural context.

Organ-on-a-Chip Technologies: These microphysiological systems utilize microfluidic devices to simulate the human microenvironment, synthesizing organ-like functional units on a chip substrate. researchgate.netmdpi.com They can emulate crucial physiological parameters such as perfusion, mechanical stimuli, and tissue-tissue interfaces, which are vital for tissue and organ physiology. researchgate.netfrontiersin.org Organ-on-a-chip models aim to overcome the limitations of both 2D cell cultures and animal models by providing a controlled, human-relevant system for drug testing. researchgate.netmdpi.com

For this compound efficacy assessment, organ-on-a-chip technologies offer several advantages:

Mimicking Organ-Specific Physiology: Testing this compound's effects on specific organ models (e.g., liver-on-a-chip, brain-on-a-chip) to understand its tissue-specific efficacy and potential off-target effects.

Replicating Microenvironments: Investigating this compound's activity under conditions that closely resemble the in vivo microenvironment, including nutrient and oxygen gradients, and mechanical forces. researchgate.net

High-Throughput Screening: Enabling more efficient and reliable screening of drug candidates by providing platforms for high-throughput and high-content analysis of drug effects on cells. researchgate.net

Multi-Organ Interaction: The potential to connect multiple organ-on-a-chip systems (multi-organ-on-a-chip) allows for the study of systemic effects and inter-organ interactions of this compound, providing a holistic view of its pharmacological profile. frontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

Understanding the complete biological impact of a chemical compound like this compound requires a systems-level approach that goes beyond single-target analysis. Multi-omics integration involves combining data from various "omics" technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a holistic understanding of complex biological systems. azolifesciences.comresearchgate.net This integrated approach allows researchers to uncover deeper insights into biological processes, highlighting the interrelationships of biomolecules and their functions. azolifesciences.com

For this compound, integrating multi-omics data would enable a comprehensive understanding of its action by:

Unraveling Molecular Mechanisms: By combining data from different omics layers, researchers can trace the cascade of molecular events triggered by this compound, from gene expression changes (transcriptomics) to protein modifications (proteomics) and metabolic shifts (metabolomics). azolifesciences.com This provides a more complete picture of how this compound exerts its effects at a fundamental biological level.

Identifying Biomarkers and Pathways: Multi-omics integration can facilitate the identification of biologically significant biomarkers for diagnosis, treatment, and prognosis, as well as the pathways most affected by this compound. researchgate.net This is particularly useful for understanding its impact on complex diseases where multiple biochemical events and bioreceptors operate concomitantly. up.ac.za

Network Analysis and Machine Learning: Bioinformatics methods, including network analysis and machine learning, are essential for processing, analyzing, and integrating diverse omics datasets. azolifesciences.com These computational approaches can identify patterns, correlations, and relationships between genes, proteins, and metabolites, revealing how this compound might modulate complex biological networks. azolifesciences.comnih.gov

Addressing Biological Complexity: A single-omics approach often provides only a simplified picture. Multi-omics integration helps to account for the complex interactions and regulatory mechanisms operating across different biological levels, offering a more robust understanding of this compound's effects. azolifesciences.comresearchgate.net

Exploration of this compound's Potential in Polypharmacology and Multi-Target Approaches

Traditionally, drug discovery focused on the "one gene, one drug, one disease" paradigm, aiming for highly selective compounds targeting a single biological entity. However, the complexity of many diseases, particularly multifactorial ones, has led to a growing interest in polypharmacology, where drugs modulate multiple targets. up.ac.zatcmsp-e.com Polypharmacology encompasses both combination therapies and single drugs capable of binding to multiple targets within a biological network, often providing superior therapeutic effects and potentially reducing side effects compared to single-target ligands. up.ac.zatcmsp-e.com

For this compound, exploring its potential in polypharmacology and multi-target approaches would involve:

Identifying Multiple Targets: Investigating whether this compound interacts with, or modulates the activity of, more than one biological target. This can involve computational methods to predict polypharmacology, such as structure-based, ligand-based, or expression-based approaches. nih.govresearchgate.net

Network Pharmacology: Applying network pharmacology to understand how this compound's multi-target interactions influence complex biological networks associated with diseases. This approach can provide a global template for novel drug prediction and decipher the action mechanisms of medicines. tcmsp-e.com

Rational Design of Multi-Target Compounds: If this compound is found to have multi-target activity, further research could focus on rationally designing derivatives or related compounds that optimize its polypharmacological profile for treating complex conditions. This involves combining different structural subunits into a single scaffold to allow molecular recognition by multiple bioreceptors. up.ac.zatcmsp-e.com

Addressing Drug Resistance and Efficacy: For complex diseases where pathogenesis depends on a set of biochemical events and several bioreceptors, multi-target drugs can offer improved efficacy and overcome issues like drug resistance often associated with highly selective agents. up.ac.za Exploring this compound in this context could reveal its broader therapeutic utility.

Future Perspectives in this compound-Based Chemical Probe Development

Chemical probes are small-molecule tools crucial for studying the function of proteins in cells and organisms, validating drug targets, and investigating disease mechanisms. rsc.orgssaa.rupromega.com High-quality chemical probes possess high affinity for their intended target, good cellular potency, and excellent selectivity over closely related proteins. promega.com The development of this compound-based chemical probes would involve transforming the compound into a tool suitable for interrogating specific biological pathways or targets.

Future perspectives in this compound-based chemical probe development include:

Target Validation: Developing this compound into a high-quality chemical probe to validate the role of specific protein targets in disease. This involves ensuring the probe gains adequate cellular exposure, engages its target, causes a change in target activity, and modulates relevant phenotypic changes. promega.com

Investigating Target Function: Utilizing this compound-derived probes to explore the precise functions of its target(s) in various cellular contexts, providing insights into their roles in normal physiology and disease states.

Mechanism of Action Elucidation: Employing chemical probes to dissect the detailed mechanism by which this compound interacts with its target(s) and initiates downstream biological effects. This could involve using probes with different molecular modes of action, such as inhibitors, activators, or degraders. nih.gov

Translational Studies: Developing specialized this compound-based probes with drug-like properties for preclinical in vivo studies to understand pharmacodynamics and identify potential biomarkers for future clinical testing. promega.com

Computational Design and Optimization: Leveraging computational methods to design and optimize this compound derivatives as chemical probes, focusing on improving their selectivity, potency, and pharmacokinetic properties for specific research applications. researchgate.netssaa.ru The goal is to develop probes that are "selectively non-selective" when a multi-target engagement is desired, or highly selective for a single target. researchgate.net

Integration with Advanced Technologies: Combining this compound-based chemical probes with advanced imaging techniques, proteomics, or other omics approaches to gain a more comprehensive understanding of their biological interactions in real-time or at a systems level.

The continuous evolution of chemical probe development, emphasizing high-quality compounds with well-defined properties, will significantly enhance the utility of this compound or its derivatives as powerful tools in chemical biology research and drug discovery. rsc.orgnih.gov

Q & A

Basic Research Question: How to develop a rigorous research question for studying Cinprazole's pharmacological mechanisms?

Methodological Answer:
Use the PICOT framework (Population/Patient, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: Patients with acid-related disorders.
  • Intervention: this compound administration at varying doses.
  • Comparison: Omeprazole or other proton-pump inhibitors (PPIs).
  • Outcome: Acid suppression efficacy and adverse event rates.
  • Time: Short-term (4 weeks) vs. long-term (12 weeks).
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Advanced Research Question: How to design experiments to resolve contradictions in this compound's pharmacokinetic data across studies?

Methodological Answer:

  • Systematic Review: Aggregate data from clinical trials, noting variables like dosage forms (e.g., enteric-coated tablets) and patient demographics.
  • Contradiction Analysis: Use qualitative iterative processes to identify discrepancies (e.g., bioavailability differences due to CYP2C19 polymorphism) .
  • Meta-Analysis: Apply statistical models (e.g., random-effects) to quantify heterogeneity. Example table:
Study IDDose (mg)Bioavailability (%)CYP2C19 StatusReference
CIN-012065 ± 12Extensive
CIN-022048 ± 9Poor

Basic Experimental Design: What preformulation parameters are critical for this compound stability studies?

Methodological Answer:

  • Physicochemical Properties: Assess solubility (pH-dependent), polymorphism, and hygroscopicity.
  • Accelerated Stability Testing: Use ICH guidelines (e.g., 40°C/75% RH for 6 months) to predict shelf life.
  • Excipient Compatibility: Screen with common excipients (e.g., magnesium stearate) via differential scanning calorimetry (DSC) .

Advanced Experimental Design: How to evaluate this compound's stability under simulated gastrointestinal conditions?

Methodological Answer:

  • In Vitro Dissolution Testing: Use USP Apparatus II at pH 1.2 (stomach) and pH 6.8 (intestine) to monitor degradation products.
  • LC-MS Analysis: Quantify active pharmaceutical ingredient (API) degradation, reporting thresholds per ICH Q3B guidelines .

Basic Data Analysis: How to address ethical considerations in this compound clinical trials?

Methodological Answer:

  • Informed Consent: Include risks (e.g., hypomagnesemia), benefits, and alternative therapies. Follow templates from institutional review boards (IRBs) .
  • Participant Selection: Define exclusion criteria (e.g., pregnancy, renal impairment) and justify sample size via power analysis .

Advanced Data Analysis: How to reconcile conflicting efficacy data between preclinical and clinical studies of this compound?

Methodological Answer:

  • Translational Gap Analysis: Compare animal model outcomes (e.g., rodent ulcer healing) with human trial endpoints (e.g., endoscopic healing rates).
  • Mechanistic Studies: Use in vitro organoid models to validate target engagement (e.g., H+/K+-ATPase inhibition) .

Basic Literature Review: What databases and search strategies are recommended for this compound-related literature?

Methodological Answer:

  • Databases: PubMed, EMBASE, SciELO, and SCOPUS.
  • Search Terms: Use MeSH terms like “this compound AND pharmacokinetics” with Boolean operators (AND/OR) .
  • Inclusion Criteria: Prioritize peer-reviewed articles in English (2000–2025) with full-text availability .

Advanced Literature Review: How to update systematic reviews with emerging this compound safety data?

Methodological Answer:

  • Living Review Approach: Continuously integrate new data (e.g., post-marketing surveillance reports) using platforms like PROSPERO.
  • Risk-of-Bias Assessment: Apply ROBINS-I tool to observational studies .

Cross-Disciplinary Challenge: How to align pharmacological and regulatory requirements for this compound?

Methodological Answer:

  • ICH Compliance: Adhere to ICH M3(R2) for nonclinical safety studies and ICH E6(R3) for clinical trial protocols.
  • Environmental Risk Assessment (ERA): Follow EMA guidelines to evaluate ecotoxicity (e.g., aquatic toxicity testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.